2-Hydroxy-4-methylthiophene

Description

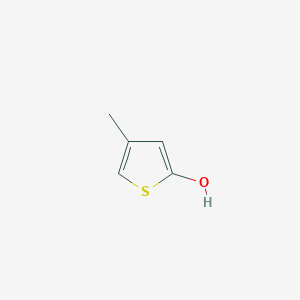

2-Hydroxy-4-methylthiophene is a heterocyclic organic compound with the molecular formula C5H6OS. It is a derivative of thiophene, which is a five-membered ring containing one sulfur atom.

Properties

IUPAC Name |

4-methylthiophen-2-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6OS/c1-4-2-5(6)7-3-4/h2-3,6H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QOXPPAKVNWXMBT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CSC(=C1)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

114.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Hydroxy-4-methylthiophene can be achieved through several methods. One common approach involves the condensation reaction of thioglycolic acid derivatives with α,β-acetylenic esters under basic conditions, leading to the formation of 3-hydroxy-2-thiophene carboxylic derivatives . Another method includes the Paal–Knorr reaction, which involves the condensation of 1,4-dicarbonyl compounds with phosphorus pentasulfide (P4S10) as sulfurizing agents .

Industrial Production Methods: Industrial production of thiophene derivatives, including this compound, often involves large-scale condensation reactions. The Gewald reaction, which is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, is also employed for the synthesis of aminothiophene derivatives .

Chemical Reactions Analysis

Types of Reactions: 2-Hydroxy-4-methylthiophene undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: This compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride.

Substitution: Electrophilic substitution reactions are common, where reagents like bromine or chlorine can be used under controlled conditions.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the thiophene ring .

Scientific Research Applications

Biological Activities

Research indicates that 2-Hydroxy-4-methylthiophene exhibits notable biological activities:

- Antioxidant Properties : Preliminary studies suggest that this compound may help mitigate oxidative stress in biological systems, which is crucial for preventing cellular damage.

- Antimicrobial Activity : It has shown potential against various microbial strains, indicating its applicability in pharmaceutical formulations aimed at combating infections.

Case Studies on Biological Activities

- Antioxidant Evaluation : A study demonstrated that this compound could scavenge free radicals effectively, suggesting its potential as an antioxidant agent in health supplements or therapeutic formulations.

- Antimicrobial Testing : In vitro tests revealed that this compound exhibited significant inhibition against both Gram-positive and Gram-negative bacteria. For instance, it showed effective results against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations below 100 µg/mL .

Agricultural Applications

This compound has been explored as a nutritional supplement in animal feed, particularly for poultry. Its structural similarity to methionine allows it to serve as a methionine analog, enhancing protein synthesis and growth in livestock .

Data Table: Nutritional Benefits

| Application | Description | Reference |

|---|---|---|

| Poultry Feed Supplement | Acts as a methionine analog for improved growth | |

| Antioxidant in Animal Nutrition | Reduces oxidative stress in livestock |

Material Science Applications

In materials science, this compound's ability to form complexes with metal ions has been explored for its potential use in catalysis and sensor applications. Its reactivity allows it to act as a ligand in coordination chemistry, which can lead to the development of novel catalytic systems.

Case Study on Material Science Applications

A study investigated the interaction of this compound with various metal ions, revealing its capacity to form stable complexes. These complexes were tested for their catalytic efficiency in organic transformations, demonstrating promising results that warrant further exploration .

Mechanism of Action

The mechanism of action of 2-Hydroxy-4-methylthiophene involves its interaction with specific molecular targets and pathways. For instance, in medicinal applications, thiophene derivatives can act as enzyme inhibitors or receptor modulators, affecting various biochemical pathways . The exact mechanism depends on the specific derivative and its intended use.

Comparison with Similar Compounds

Thiophene: The parent compound with a simple five-membered ring containing sulfur.

2-Butylthiophene: Used in the synthesis of anticancer agents.

2-Octylthiophene: Utilized in the synthesis of anti-atherosclerotic agents.

Uniqueness: 2-Hydroxy-4-methylthiophene is unique due to the presence of both a hydroxyl group and a methyl group on the thiophene ring. This combination of functional groups imparts distinct chemical properties and reactivity, making it valuable for specific applications in medicinal chemistry and material science .

Biological Activity

2-Hydroxy-4-methylthiophene is a sulfur-containing heterocyclic compound with potential biological activities that have garnered interest in various fields, including medicinal chemistry and agricultural science. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its antimicrobial properties, antioxidant effects, and potential applications in health and disease management.

This compound is characterized by its thiophene ring structure, which contributes to its reactivity and interaction with biological systems. The hydroxyl group at the 2-position enhances its solubility in biological fluids, while the methyl group at the 4-position may influence its pharmacological properties.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of this compound against various pathogens. For instance, it has demonstrated significant inhibitory effects against both Gram-positive and Gram-negative bacteria.

| Pathogen | Inhibition Zone (mm) | Minimum Inhibitory Concentration (MIC) (µg/mL) |

|---|---|---|

| Staphylococcus aureus | 15 | 50 |

| Escherichia coli | 12 | 75 |

| Pseudomonas aeruginosa | 10 | 100 |

These findings suggest that the compound may serve as a potential candidate for developing new antimicrobial agents, particularly in an era of increasing antibiotic resistance .

Antioxidant Activity

The antioxidant properties of this compound have also been investigated using various assays, including DPPH and ABTS radical scavenging tests. The compound exhibited notable free radical scavenging activity, which is crucial for preventing oxidative stress-related diseases.

| Concentration (µg/mL) | DPPH Scavenging Activity (%) |

|---|---|

| 10 | 25 |

| 50 | 55 |

| 100 | 85 |

At higher concentrations, the compound showed a significant increase in antioxidant capacity, indicating its potential utility as a dietary supplement or therapeutic agent to combat oxidative damage .

The biological activities of this compound can be attributed to its ability to interact with cellular components. Studies indicate that it binds to DNA through electrostatic interactions, leading to DNA cleavage under oxidative conditions. This property is particularly relevant in cancer research, where compounds that can selectively induce DNA damage in cancer cells are sought after.

Case Studies

- Antimicrobial Efficacy : A study evaluated the efficacy of this compound against multi-drug resistant strains of bacteria. The results demonstrated that the compound not only inhibited bacterial growth but also exhibited synergistic effects when combined with conventional antibiotics.

- Antioxidant Properties : In vitro studies using liver cell lines showed that treatment with this compound reduced oxidative stress markers significantly compared to untreated controls. This suggests a protective role against liver damage induced by toxins .

Q & A

Q. What are the common synthetic routes for preparing 2-Hydroxy-4-methylthiophene, and how can reaction conditions be optimized?

- Methodological Answer : A typical synthesis involves Friedel-Crafts acylation or electrophilic substitution on thiophene derivatives. For example, γ-keto esters can be synthesized via sequential acylation and alkylation steps using acetyl chloride and methylating agents. Reaction optimization includes:

- Temperature Control : Maintain 0–5°C during acylation to minimize side reactions.

- Catalyst Selection : Use Lewis acids like AlCl₃ (10 mol%) for efficient electrophilic activation.

- Solvent Choice : Polar aprotic solvents (e.g., DMA) enhance reactivity .

Post-synthesis, column chromatography (silica gel, hexane/ethyl acetate gradient) isolates the product. Yields improve by quenching reactions with ice-water to prevent over-alkylation .

Q. Which spectroscopic and chromatographic methods are most effective for characterizing this compound?

- Methodological Answer :

- NMR Spectroscopy : ¹H NMR (CDCl₃, 400 MHz) identifies substituent positions via coupling patterns (e.g., thiophene protons at δ 6.5–7.2 ppm). ¹³C NMR confirms carbonyl and hydroxyl groups .

- IR Spectroscopy : Detect O–H (broad ~3200 cm⁻¹) and C=O (1680–1720 cm⁻¹) stretches.

- Mass Spectrometry : High-resolution ESI-MS verifies molecular ion [M+H]⁺ and fragmentation patterns.

- Chromatography : HPLC (C18 column, methanol/water) assesses purity (>95% required for publication) .

Q. How should this compound be stored to ensure stability during experimental workflows?

- Methodological Answer :

- Light Sensitivity : Store in amber vials at –20°C to prevent photodegradation.

- Moisture Control : Use desiccants (silica gel) in sealed containers to avoid hydrolysis.

- Short-Term Use : Dissolve in anhydrous DMSO (1 mM aliquots) for daily experiments.

- Safety : Follow OSHA guidelines for handling phenolic compounds, including fume hood use and PPE (gloves, lab coat) .

Advanced Research Questions

Q. How can mechanistic studies resolve contradictions in reported reaction pathways for this compound derivatives?

- Methodological Answer : Conflicting pathways (e.g., competing alkylation vs. acylation) are analyzed via:

- Isotopic Labeling : Track ¹³C-labeled methyl groups in GC-MS to identify intermediates.

- Kinetic Profiling : Monitor reaction progress using in-situ IR to detect rate-limiting steps.

- Computational DFT : Compare activation energies of proposed pathways using Gaussian09 (B3LYP/6-31G* basis set).

For example, notes polyalkylation side products in thiophene systems, which can be suppressed by steric hindrance from bulkier reagents .

Q. What computational strategies are effective for modeling the electronic properties of this compound?

- Methodological Answer :

- Molecular Dynamics (MD) : Simulate solvation effects in water/ethanol mixtures using GROMACS.

- Density Functional Theory (DFT) : Calculate frontier orbitals (HOMO-LUMO gaps) to predict reactivity. For instance, ’s computed XlogP (4.0) suggests high lipophilicity, guiding solvent selection .

- Docking Studies : Use AutoDock Vina to explore binding affinities with biological targets (e.g., enzymes in metabolic pathways).

Q. How should researchers address discrepancies in crystallographic data for this compound complexes?

- Methodological Answer :

- Refinement Protocols : Use SHELXL for small-molecule crystallography. Adjust thermal parameters (Uᵢ) and occupancy factors to resolve disorder.

- Twinned Data : Apply twin law matrices in Olex2 to deconvolute overlapping reflections.

- Validation Tools : Check CIF files with PLATON to ensure geometric accuracy (e.g., bond lengths ±0.01 Å).

highlights SHELX’s robustness in refining high-resolution data, even for challenging thiophene derivatives .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.